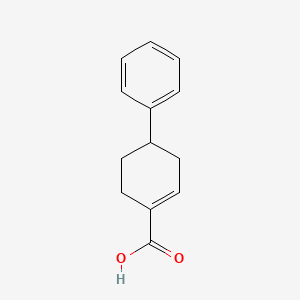
9-cis-Retinyl Oleate-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-Retinyl Oleate-d17: is a synthetic derivative of retinoid compounds, characterized by the presence of deuterium atoms. Its chemical formula is C38H45D17O2 . This compound is primarily used in scientific research, particularly in studies related to retinoid metabolism and visual cycle processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate-d17 involves the esterification of 9-cis-retinol with oleic acid. The process typically includes the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated oleic acid is then reacted with 9-cis-retinol in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to form 9-cis-Retinyl Oleate.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the compound, which can be achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 9-cis-retinol with oleic acid using industrial-grade reagents and solvents.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 9-cis-Retinyl Oleate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent used.
科学的研究の応用
Chemistry:
Isotope Labeling Studies: 9-cis-Retinyl Oleate-d17 is used as a labeled compound in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology:
Retinoid Metabolism Research: The compound is utilized to study the metabolism of retinoids in biological systems, particularly in the visual cycle.
Medicine:
Therapeutic Research: It is investigated for its potential therapeutic applications in treating retinal diseases and other conditions related to retinoid metabolism.
Industry:
作用機序
Molecular Targets and Pathways: 9-cis-Retinyl Oleate-d17 exerts its effects by interacting with retinoid receptors and enzymes involved in the retinoid cycle. The compound is metabolized to 9-cis-retinal, which binds to opsin proteins in the retina, forming the visual pigment rhodopsin. This interaction triggers a cascade of phototransduction events, ultimately leading to vision .
類似化合物との比較
9-cis-Retinyl Acetate: Another retinoid derivative used in similar research applications.
All-trans-Retinyl Oleate: A structural isomer with different biological activity.
11-cis-Retinyl Oleate: Another isomer involved in the visual cycle.
Uniqueness: 9-cis-Retinyl Oleate-d17 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling provides insights into the dynamics of retinoid metabolism and the visual cycle that are not possible with non-labeled compounds .
特性
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-OIHCPOPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)



![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)





